5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a thiazole ring, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through a nucleophilic substitution reaction using methylsulfonyl chloride and an amine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan ring with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole moiety.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Research: It may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The thiazole ring could interact with metal ions in the enzyme’s active site, while the furan ring and carboxamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
5-(N-methylsulfamoyl)-N-(thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(N-methylsulfamoyl)-N-(thiazol-2-yl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which can undergo different chemical reactions compared to thiophene or pyrrole rings. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, potentially leading to different biological activities and material properties.
Properties
IUPAC Name |
5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-10-18(14,15)7-3-2-6(16-7)8(13)12-9-11-4-5-17-9/h2-5,10H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMDCFWPWZYVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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